REACTION_CXSMILES
|
CN1CCN(C)[C:4](=[O:9])[C:3]1=[O:10].[C:11]1([CH3:19])[CH:16]=[CH:15][CH:14]=[C:13]([Mg]Cl)[CH:12]=1>C1COCC1>[CH3:19][C:11]1[CH:16]=[C:15]([C:3]([C:4]([C:13]2[CH:14]=[CH:15][CH:16]=[C:11]([CH3:19])[CH:12]=2)=[O:9])=[O:10])[CH:14]=[CH:13][CH:12]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(C(N(CC1)C)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)[Mg]Cl)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(C(N(CC1)C)=O)=O
|
Name
|
organolithium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Bis[1,2-di(3-methylphenyl)ethane-1,2-dithiolene]nickel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form symmetrically-substituted α-diones
|
Type
|
CUSTOM
|
Details
|
after hydrolysis
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=CC1)C(=O)C(=O)C1=CC(=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |